2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is a chemical compound that features a quinoline ring substituted with a bromoacetyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the quinoline and bromoacetyl functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(quinolin-7-yl)ethan-1-one. This can be achieved by reacting 1-(quinolin-7-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or nitrobenzene. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromoacetyl group in 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the quinoline ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the quinoline ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-1-(quinolin-7-yl)ethan-1-one or 2-thio-1-(quinolin-7-yl)ethan-1-one can be obtained.
Oxidation Products: Quinoline N-oxides are the major products of oxidation reactions.
Reduction Products: Reduced quinoline derivatives are formed through reduction reactions.
Scientific Research Applications
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide involves its interaction with biological targets through its bromoacetyl and quinoline functionalities. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The quinoline ring can interact with various molecular targets, including DNA and enzymes, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: This compound features a pyridine ring instead of a quinoline ring and has similar reactivity due to the presence of the bromoacetyl group.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound contains a quinoxaline ring and is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity.
Properties
Molecular Formula |
C11H9Br2NO |
---|---|
Molecular Weight |
331.00 g/mol |
IUPAC Name |
2-bromo-1-quinolin-7-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9;/h1-6H,7H2;1H |
InChI Key |
JBMDHSOLCFQMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CBr)N=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.